

Application Notes: 2,2-Dimethylpentane in Fuel and Combustion Research

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Compound of Interest

Compound Name: 2,2-Dimethylpentane

Cat. No.: B165184

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1. Introduction

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane with the chemical formula C_7H_{16} .^{[1][2]} As an isomer of heptane, its molecular structure features a quaternary carbon, which imparts distinct physical and chemical properties highly relevant to fuel science. It is a colorless, flammable liquid commonly used as a component in gasoline blends to enhance the octane rating and mitigate engine knocking.^[1] Its well-defined structure also makes it a valuable model compound for fundamental combustion research, aiding in the development and validation of chemical kinetic models that describe the complex reaction pathways of larger hydrocarbons found in practical fuels.

2. Role in Fuel Formulation

The primary application of **2,2-dimethylpentane** in the fuel industry is as a high-octane blending component for gasoline. The degree of branching in an alkane's structure significantly influences its ability to resist autoignition under compression, a critical property for spark-ignition engines.^[3] Highly branched alkanes, like **2,2-dimethylpentane**, generally have higher octane numbers than their straight-chain counterparts (e.g., n-heptane, which has an octane number of 0).^{[3][4]} The addition of **2,2-dimethylpentane** to gasoline formulations increases the overall Research Octane Number (RON) and Motor Octane Number (MON), leading to more efficient combustion and preventing engine knock.

3. Utility in Combustion Research

In combustion science, **2,2-dimethylpentane** serves as a "surrogate" or model fuel. Real-world fuels are complex mixtures of hundreds of hydrocarbons. To make the study of their combustion chemistry tractable, researchers often use simpler, well-characterized compounds or mixtures of a few components to represent the behavior of the real fuel. **2,2-dimethylpentane** is studied to understand key combustion phenomena such as:

- **Autoignition Chemistry:** Its ignition delay times under various temperatures and pressures are measured to probe low- and high-temperature oxidation pathways. This data is crucial for developing models that predict engine knock.
- **Flame Propagation:** Laminar flame speed is a fundamental property of a fuel-air mixture that influences flame stability and engine performance. Studying the flame speed of **2,2-dimethylpentane** helps validate kinetic models' predictions of flame chemistry.
- **Pollutant Formation:** Research into its combustion can provide insights into the formation of pollutants like soot and nitrogen oxides (NOx).

The complete combustion of **2,2-dimethylpentane** proceeds according to the following balanced chemical equation: $\text{C}_7\text{H}_{16} + 11\text{O}_2 \rightarrow 7\text{CO}_2 + 8\text{H}_2\text{O}$ ^[5]

Quantitative Data

The physicochemical and combustion properties of **2,2-dimethylpentane** are summarized below.

Table 1: Physicochemical Properties of **2,2-Dimethylpentane**

Property	Value	Source
CAS Number	590-35-2	[1][2]
Molecular Formula	C ₇ H ₁₆	[1][2]
Molar Mass	100.205 g·mol ⁻¹	[2][6]
Appearance	Colorless liquid	[2]
Density (25 °C)	0.674 g/mL	[7]
Boiling Point	79.2 °C (174.5 °F)	[2]
Melting Point	-123.7 °C (-190.8 °F)	[2]
Refractive Index (n _{20/D})	1.382	[1][7]
Flash Point	15 °C (59 °F)	[2]

Table 2: Fuel and Combustion Properties of **2,2-Dimethylpentane**

Property	Value	Source
Research Octane Number (RON)	95.6	[8]
Motor Octane Number (MON)	92.8	[8]
Standard Enthalpy of Combustion ($\Delta_c H^\ominus_{298}$)	-4802.94 kJ·mol ⁻¹	[2]
Heat of Combustion	11470 cal/g	[2]

Experimental Protocols

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol outlines the standardized method for determining the octane rating of **2,2-dimethylpentane** using a Cooperative Fuel Research (CFR) engine, as described by ASTM D2699 (RON) and ASTM D2700 (MON). [9][10]

Objective: To measure the anti-knock characteristics of **2,2-dimethylpentane** relative to primary reference fuels (PRFs).

Materials:

- Cooperative Fuel Research (CFR) engine
- **2,2-dimethylpentane** (test sample)
- Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane, ON=100) and n-heptane (ON=0)
- Certified reference fuels for standardization

Procedure:

- Engine Preparation and Standardization:
 - Prepare the CFR engine according to the specific operating conditions for either the RON (ASTM D2699) or MON (ASTM D2700) method. Key parameters include engine speed, intake air temperature, and spark timing.[\[9\]](#)
 - Warm up the engine until all temperatures and pressures stabilize.
 - Standardize the engine using a certified reference fuel with a known octane number close to the expected value for **2,2-dimethylpentane** (~93-96).
 - Adjust the engine's compression ratio to achieve a standard knock intensity for this reference fuel, as measured by the engine's detonation meter.[\[11\]](#)
- Sample Testing:
 - Switch the engine's fuel supply to the **2,2-dimethylpentane** sample.
 - Adjust the fuel-air ratio to produce the maximum knock intensity.
 - Vary the compression ratio until the knock intensity of the sample precisely matches the standard knock intensity established during standardization.

- Record the final compression ratio reading from the digital counter or micrometer.
- Bracketing with Primary Reference Fuels:
 - Select two PRF blends that are expected to bracket the octane number of the sample. For **2,2-dimethylpentane**, blends of approximately 92% and 96% isooctane in n-heptane would be appropriate.
 - Run the lower-octane PRF blend in the engine and determine the compression ratio that produces the standard knock intensity. Record this value.
 - Run the higher-octane PRF blend in the engine and determine the compression ratio that produces the standard knock intensity. Record this value.
 - The compression ratio for the **2,2-dimethylpentane** sample must fall between the values obtained for the two bracketing PRF blends.
- Calculation:
 - The Octane Number of the sample is calculated by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.[\[3\]](#)

Protocol 2: Measurement of Ignition Delay Time via Shock Tube

This protocol provides a generalized methodology for measuring the ignition delay time of **2,2-dimethylpentane** using a high-pressure shock tube.

Objective: To determine the time between the rapid heating and compression of a fuel-air mixture by a shock wave and the onset of combustion.

Materials:

- High-pressure shock tube with driver and driven sections, separated by a diaphragm
- High-purity **2,2-dimethylpentane**
- Oxidizer (e.g., synthetic air: O₂ and N₂ mixture)

- Inert gas (e.g., Argon) for dilution if required
- High-speed pressure transducers and light emission sensors (e.g., photomultipliers)
- Data acquisition system
- Vacuum pumps and gas mixing system

Procedure:

- Mixture Preparation:
 - Evacuate the driven section of the shock tube to a high vacuum.
 - Prepare a homogenous gas mixture of **2,2-dimethylpentane**, oxidizer, and diluent (if any) to a precise equivalence ratio (Φ). This can be done in a separate mixing vessel and then introduced into the driven section, or by injecting the liquid fuel into the heated shock tube to vaporize and mix with the gaseous oxidizer.[\[12\]](#)[\[13\]](#)
- Experiment Execution:
 - Pressurize the driver section with a high-pressure driver gas (e.g., helium).
 - Increase the driver gas pressure until the diaphragm ruptures. This generates a primary shock wave that travels down the driven section, compressing and heating the test gas mixture.
 - The primary shock wave reflects off the end wall of the driven section, further compressing and heating the mixture to the final test temperature and pressure (T_5 , P_5).[\[14\]](#)
- Data Acquisition:
 - Record the pressure history using high-speed pressure transducers mounted along the sidewall and at the endwall of the driven section. The passage of the incident and reflected shock waves will be clearly visible.
 - Simultaneously, monitor the light emission from the reacting mixture at the endwall, typically focusing on the emission from excited hydroxyl radicals (OH^*), which is a strong

indicator of ignition.[15]

- Determination of Ignition Delay Time (τ_{ign}):
 - The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall (signifying the start of the high-temperature condition) and the onset of ignition.[16]
 - The onset of ignition is typically identified by the sharp increase in pressure on the pressure transducer signal or the rapid rise in the OH* emission signal.[15]

Protocol 3: Measurement of Laminar Flame Speed via Spherically Expanding Flame

This protocol describes the measurement of laminar flame speed in a constant-volume combustion chamber.

Objective: To measure the propagation speed of a laminar flame front through a quiescent fuel-air mixture.

Materials:

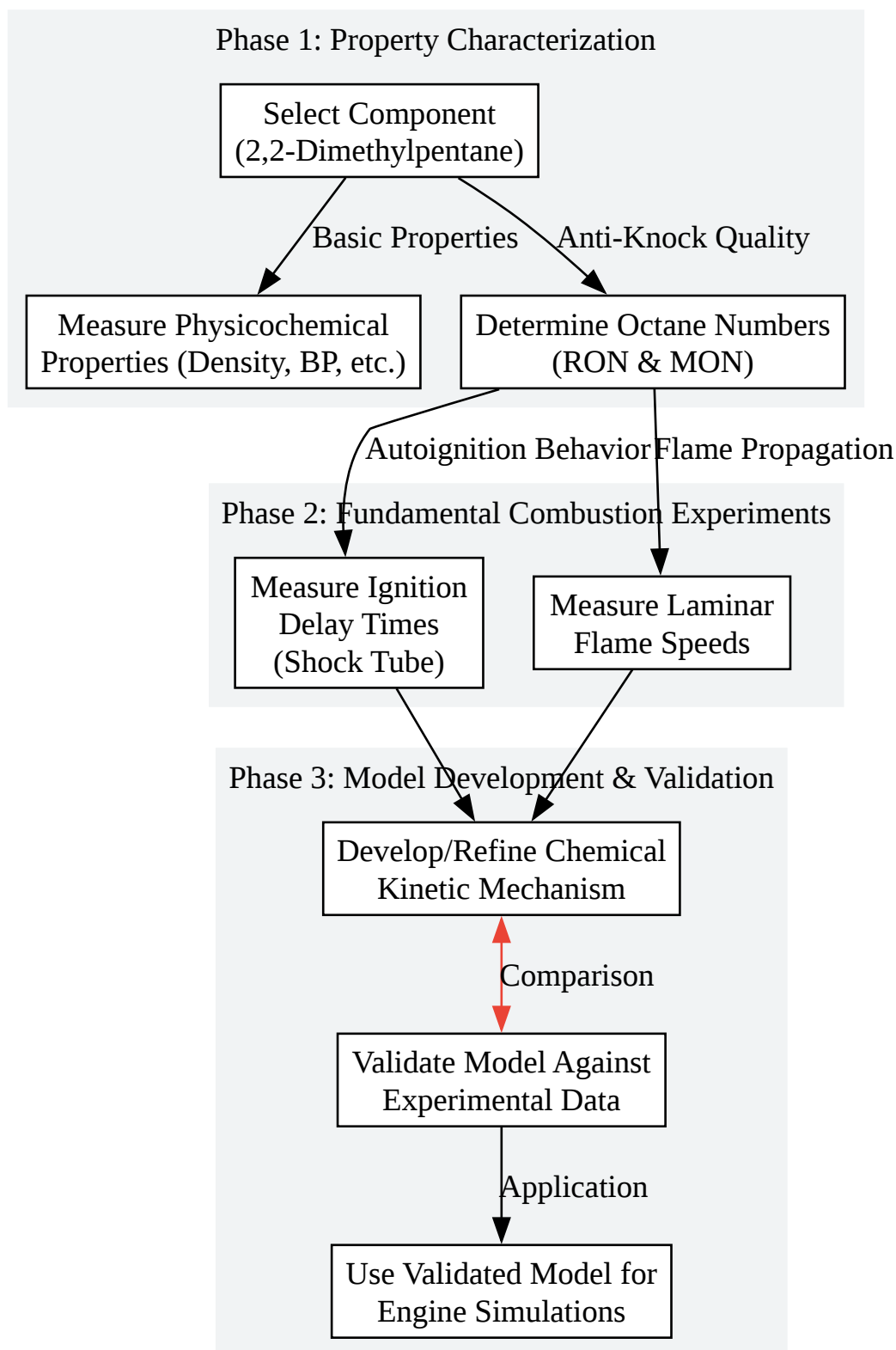
- Spherical or cylindrical constant-volume combustion chamber equipped with optical windows
- High-speed schlieren or shadowgraph imaging system
- High-voltage spark ignition system with central electrodes
- Pressure transducer
- Gas mixing and filling system
- **2,2-dimethylpentane** and synthetic air

Procedure:

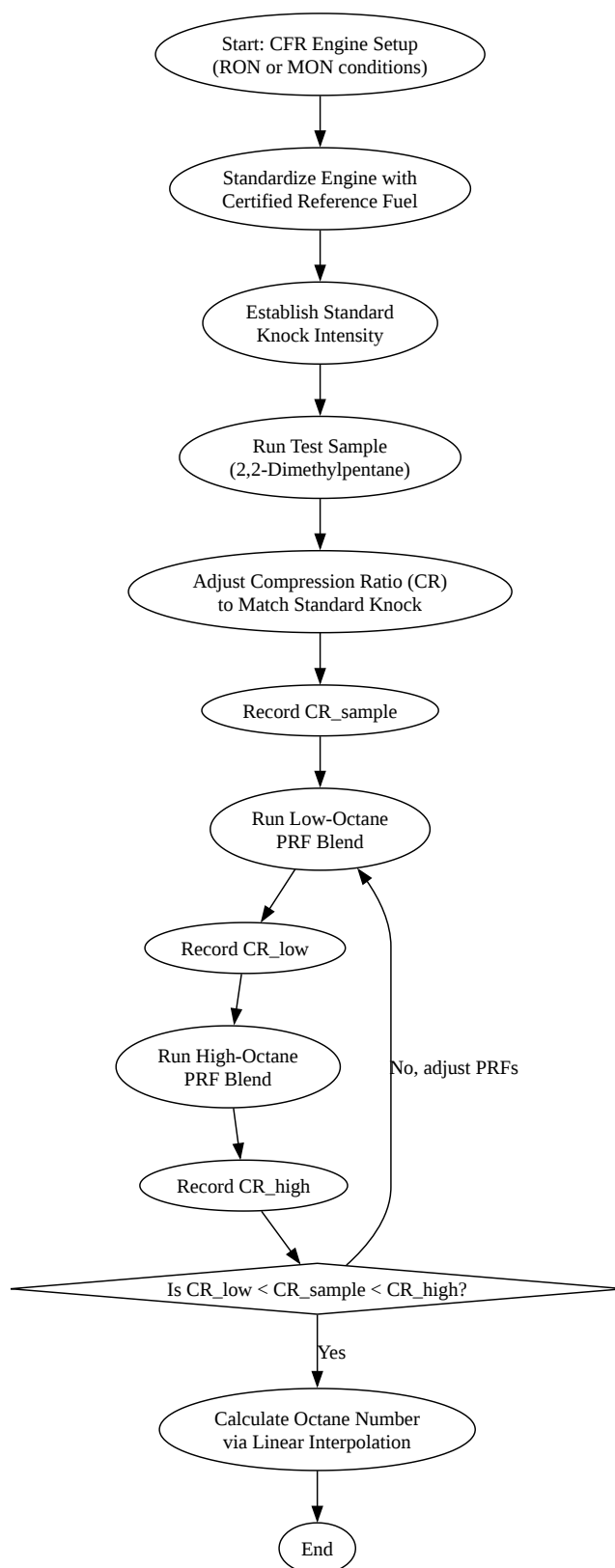
- Chamber Preparation and Mixture Filling:
 - Evacuate the combustion chamber to a near-perfect vacuum.

- Prepare a homogenous mixture of **2,2-dimethylpentane** and air at a specified equivalence ratio and fill the chamber to the desired initial pressure and temperature.[17]
- Allow a sufficient waiting period for the mixture inside the chamber to become quiescent.
- Ignition and Image Acquisition:
 - Trigger the data acquisition system, which includes the high-speed camera and pressure transducer.
 - Generate a spark at the center of the chamber to ignite the mixture, creating a spherically expanding flame front.
 - Record a high-speed video sequence of the propagating flame using the schlieren imaging system. The flame front will appear as a distinct circle in the images.[17]
- Data Analysis and Calculation:
 - From the recorded images, measure the flame radius (r_f) as a function of time (t).
 - Calculate the stretched flame propagation speed (S_s) as the derivative of the flame radius with respect to time ($S_s = dr_f/dt$).
 - The stretched flame speed is affected by flame stretch (curvature and strain). To determine the unstretched laminar flame speed (S_L), various extrapolation techniques are used. A common method involves plotting the stretched flame speed against a stretch rate (κ) and extrapolating to zero stretch ($\kappa=0$).
 - The pressure and temperature of the unburned gas ahead of the flame front change during the experiment. These changes must be accounted for in the calculations to report the laminar flame speed at specific reference conditions (e.g., initial temperature and pressure).

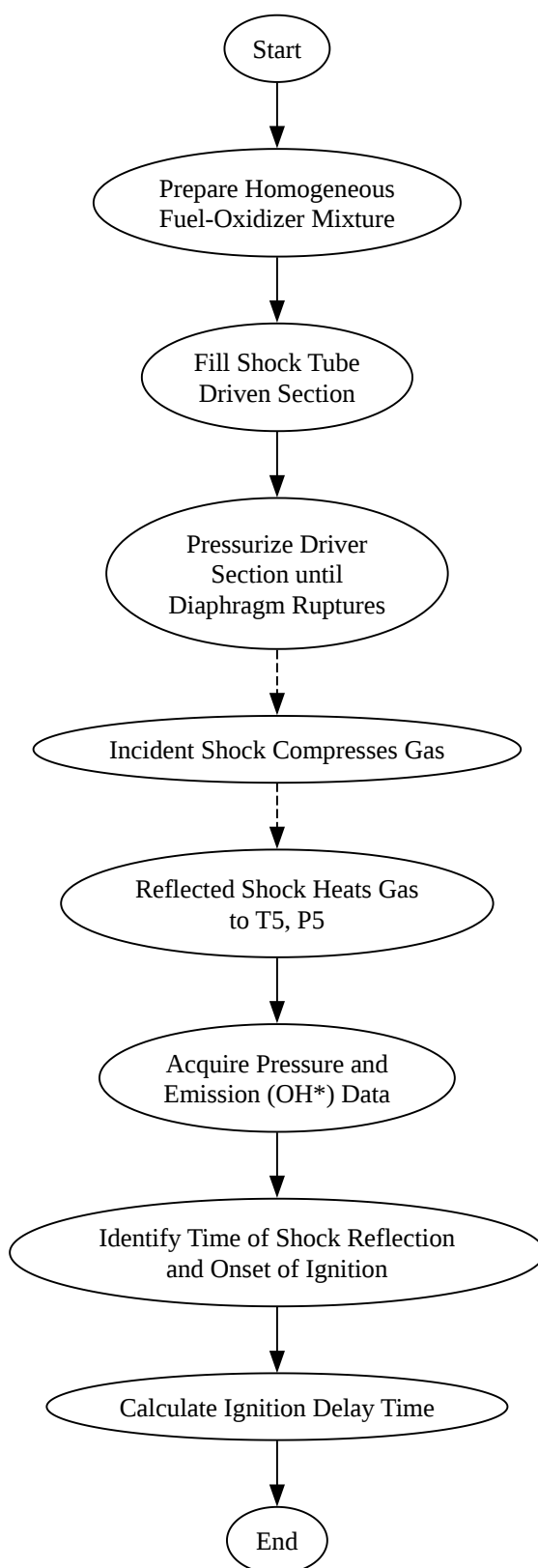
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